N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine
CAS No.: 1226500-02-2
Cat. No.: VC18012182
Molecular Formula: C26H23ClN10
Molecular Weight: 511.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226500-02-2 |
|---|---|
| Molecular Formula | C26H23ClN10 |
| Molecular Weight | 511.0 g/mol |
| IUPAC Name | 2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C26H23ClN10/c1-15-19-7-5-17(13-21(19)33-35(15)3)30-23-9-11-29-26(31-23)37(24-10-12-28-25(27)32-24)18-6-8-20-16(2)36(4)34-22(20)14-18/h5-14H,1-4H3,(H,29,30,31) |
| Standard InChI Key | GRNJBSNDQPAOEF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl |
Introduction
Chemical Identity and Structural Characterization
N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine is a heterocyclic organic compound with a complex molecular architecture. Its systematic name reflects the substitution pattern on the pyrimidine core, which is functionalized with chloropyrimidinyl and dimethylindazolyl groups. The compound’s molecular formula is C26H23ClN10, with a molecular weight of 510.98 g/mol . The CAS registry number 1226500-02-2 uniquely identifies this entity in chemical databases .
The structure comprises a central pyrimidine ring substituted at the 2- and 4-positions. The 2-position bears a 2-chloropyrimidin-4-yl group, while the 4-position is occupied by two 2,3-dimethyl-2H-indazol-6-yl moieties. This arrangement confers unique electronic and steric properties, critical for its interactions in biological systems.
Structural Comparison to Related Compounds
A closely related derivative, N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine (CAS 1252927-44-8), differs by the addition of a methyl group at the N4 position, increasing its molecular weight to 525.01 g/mol . This minor structural modification highlights the sensitivity of pharmacological activity to substituent changes, a theme explored in kinase inhibitor design.
Synthesis and Manufacturing Considerations
The synthesis of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine involves multi-step organic transformations. While detailed synthetic protocols are proprietary, general strategies for analogous compounds include:
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Nucleophilic Aromatic Substitution: Reacting 2,4-dichloropyrimidine with 2,3-dimethyl-2H-indazol-6-amine to install the indazolyl groups.
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Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce the chloropyrimidinyl moiety.
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Purification: Chromatographic techniques to isolate the target compound from regioisomers and by-products .
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 2- and 4-positions of the pyrimidine ring.
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Steric Hindrance: Bulky indazolyl groups may impede reaction kinetics, necessitating elevated temperatures or high-pressure conditions.
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Impurity Control: By-products like N4-methyl analogues require rigorous chromatographic separation .
Physicochemical Properties
The compound’s physicochemical profile is central to its handling and application:
The low aqueous solubility suggests formulation challenges, necessitating co-solvents or nanocarrier systems for biomedical applications.
Analytical Characterization Methods
Quality control of this compound employs advanced analytical techniques:
High-Performance Liquid Chromatography (HPLC)
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Column: C18 stationary phase
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Mobile Phase: Gradient of acetonitrile and ammonium formate buffer (pH 3.5)
Mass Spectrometry
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Fragmentation Pattern: Loss of Cl (Δ m/z -35.5) followed by indazole group cleavage
Applications in Pharmaceutical Research
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